Phthalazine, 1-(2-bromophenoxy)-4-phenyl-
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Overview
Description
Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with phthalic anhydride to form 2-bromophenoxyphthalic acid. This intermediate is then cyclized with hydrazine to yield the desired phthalazine derivative. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1-(2-bromophenoxy)-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium and copper catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, copper cocatalysts, and amine bases are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Phthalazine, 1-(2-bromophenoxy)-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s stability and overall chemical behavior. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine
- 1-(2-Bromophenoxy)-4-(4-chlorophenyl)phthalazine
- 1-(2-Bromophenoxy)-4-(4-nitrophenyl)phthalazine
Uniqueness
Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenoxy group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Biological Activity
Phthalazine derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phthalazine, 1-(2-bromophenoxy)-4-phenyl- , exploring its pharmacological properties, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.
Overview of Phthalazine Derivatives
Phthalazine is a nitrogen-containing heterocyclic compound known for its versatility in drug development. The introduction of various substituents can enhance its pharmacological properties, making it a valuable scaffold in medicinal chemistry. Specifically, the compound has been studied for its efficacy against various diseases, including cancer and microbial infections.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of phthalazine derivatives. The compound Phthalazine, 1-(2-bromophenoxy)-4-phenyl- has been evaluated for its activity against several cancer cell lines, including:
- Hepatocellular carcinoma (Hep G2)
- Breast cancer (MCF-7)
In vitro assays have shown that this compound exhibits significant growth inhibition in both cell lines. For instance, a study reported an IC50 value of approximately 0.12 μM against MCF-7 cells, indicating potent cytotoxic activity compared to standard chemotherapeutics like Sorafenib .
The mechanism underlying the anticancer activity of phthalazine derivatives often involves the inhibition of key enzymes involved in tumor progression. For example, some derivatives act as inhibitors of VEGFR-2 , a critical receptor in angiogenesis. The binding affinity and inhibitory effects on VEGFR-2 correlate with their structural properties, suggesting that modifications to the phthalazine core can enhance their therapeutic efficacy .
Antimicrobial Activity
In addition to anticancer properties, phthalazine derivatives have demonstrated antimicrobial activities. Recent studies indicate that compounds with sugar moieties exhibit improved antibacterial and antifungal effects. For instance, certain derivatives showed significant inhibition against various bacterial strains and fungi, outperforming traditional antibiotics .
Case Study 1: Anticancer Efficacy
A study synthesized several phthalazine derivatives and evaluated their anticancer properties against multiple cell lines. Among these, compound 48a displayed an IC50 of 17.39 μM against Hep G2 cells, outperforming conventional drugs like 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that specific substitutions at the 1 and 4 positions of the phthalazine ring significantly influenced cytotoxicity.
Case Study 2: Enzyme Inhibition
Research has highlighted the potential of phthalazine derivatives as PARP inhibitors , which are crucial in cancer therapy for targeting DNA repair mechanisms. One derivative showed an IC50 value of 0.77 μM against human PARP-1, indicating strong enzyme inhibitory activity that could be leveraged for therapeutic applications in cancers with defective DNA repair pathways .
Summary Table of Biological Activities
Properties
CAS No. |
652969-94-3 |
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Molecular Formula |
C20H13BrN2O |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-(2-bromophenoxy)-4-phenylphthalazine |
InChI |
InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H |
InChI Key |
WBPPHUVZKAQZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
Origin of Product |
United States |
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